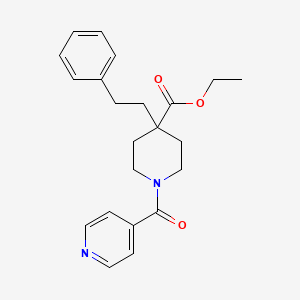![molecular formula C19H25N3O B5970340 3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B5970340.png)
3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine is a chemical compound that has been widely used in scientific research. This compound is also known as URB597 and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which are known to have various physiological effects.
Mechanism of Action
URB597 is a potent inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids. The inhibition of FAAH by URB597 leads to an increase in the levels of endocannabinoids such as anandamide and 2-AG. These endocannabinoids then bind to cannabinoid receptors, leading to various physiological effects.
Biochemical and Physiological Effects
The increase in endocannabinoid levels by URB597 has been shown to have various biochemical and physiological effects. Studies have shown that URB597 can reduce pain and inflammation, improve memory, and have antidepressant effects. URB597 has also been shown to have potential therapeutic effects in various diseases such as anxiety, depression, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
URB597 has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. URB597 is also stable and can be easily synthesized. However, there are some limitations to using URB597 in lab experiments. URB597 has a short half-life, which makes it difficult to study its long-term effects. Additionally, URB597 can have off-target effects, which can complicate the interpretation of the results.
Future Directions
There are several future directions for the study of URB597. One direction is to study its long-term effects on the endocannabinoid system and its potential therapeutic effects in various diseases. Another direction is to develop more potent and selective inhibitors of FAAH that can overcome the limitations of URB597. Additionally, the use of URB597 in combination with other drugs could lead to new therapeutic approaches for various diseases.
Conclusion
In conclusion, URB597 is a potent inhibitor of FAAH that has been widely used in scientific research to study the endocannabinoid system. The inhibition of FAAH by URB597 leads to an increase in the levels of endocannabinoids, which have various physiological effects. URB597 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of URB597, which could lead to new therapeutic approaches for various diseases.
Synthesis Methods
The synthesis of URB597 involves the reaction of 1-(1H-pyrazol-1-yl)acetyl piperidine with 2-bromo-2-methylphenylethane in the presence of a base. This reaction results in the formation of URB597 with a yield of around 50%. The purity of the compound can be increased by using various purification techniques such as column chromatography.
Scientific Research Applications
URB597 has been extensively used in scientific research to study the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes such as appetite, pain, mood, and memory. The inhibition of FAAH by URB597 leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This increase in endocannabinoid levels has been shown to have various physiological effects.
properties
IUPAC Name |
1-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-16-6-2-3-8-18(16)10-9-17-7-4-12-21(14-17)19(23)15-22-13-5-11-20-22/h2-3,5-6,8,11,13,17H,4,7,9-10,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYJQVKZDDDDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chloro-2-methylphenyl)imino]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5970260.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5970273.png)


![methyl 4-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5970282.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B5970286.png)
![N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5970297.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5970307.png)
![1-{[(4,5-diphenyl-1,3-oxazol-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5970309.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5970314.png)

![3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5970335.png)
